molecular formula C13H11BrN2O4 B2826860 2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid CAS No. 1607972-33-7

2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid

Cat. No.: B2826860
CAS No.: 1607972-33-7
M. Wt: 339.145
InChI Key: VBCNDDVFYSPBON-UHFFFAOYSA-N
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Description

This compound features a phenoxyacetic acid backbone substituted with a bromo group at the 2-position and a complex α,β-unsaturated enone system at the 4-position of the aromatic ring. The enone moiety includes a cyano group and a methylcarbamoyl group, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-[2-bromo-4-[2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-16-13(19)9(6-15)4-8-2-3-11(10(14)5-8)20-7-12(17)18/h2-5H,7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCNDDVFYSPBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs share the phenoxyacetic acid core but differ in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Weight Notable Features Potential Applications Reference IDs
2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid Bromo, cyano, methylcarbamoyl, α,β-unsaturated Not provided High polarity, reactive enone system Pharmaceuticals (e.g., enzyme inhibition) N/A
5-Bromo-4-[(1Z)-2-cyano-3-(4-ethoxyphenylcarbamoyl)vinyl]-2-methoxy-phenoxyacetic acid Bromo, cyano, ethoxy-phenylcarbamoyl, methoxy Not provided Ethoxy group enhances lipophilicity Herbicide intermediates
(4-Bromo-2-{(Z)-[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-thiazolidinyl]methyl}phenoxy)acetic acid Bromo, pyridinylmethyl, thioxo-thiazolidinone Not provided Heterocyclic moiety, sulfur-containing Antimicrobial agents
2-(2-Bromo-4-methylphenoxy)acetamide Bromo, methyl, acetamide 244.09 g/mol Amide group improves metabolic stability Drug discovery (e.g., prodrugs)
2-(4-Bromo-2-methoxyphenyl)acetic acid Bromo, methoxy 245.07 g/mol Simpler structure, high solubility Analytical standards

Functional Group Impact on Properties

  • Cyano and Carbamoyl Groups: The target compound’s cyano and methylcarbamoyl groups increase polarity and hydrogen-bonding capacity compared to simpler analogs like 2-(4-bromo-2-methoxyphenyl)acetic acid . This may enhance binding to biological targets but reduce membrane permeability.
  • α,β-Unsaturated Enone System: This conjugated system likely confers reactivity toward nucleophiles (e.g., in Michael addition), differentiating it from non-enolic analogs like 2-(2-bromo-4-chlorophenoxy)acetic acid .
  • However, the target compound’s complexity may shift its application toward medicinal chemistry.

Physicochemical and Analytical Considerations

  • Solubility : The presence of ionizable carboxylic acid and polar groups suggests moderate water solubility, comparable to 2-(4-bromo-2-methoxyphenyl)acetic acid (245.07 g/mol) .
  • Stability: The α,β-unsaturated enone may render the compound susceptible to photodegradation or hydrolysis, unlike more stable acetamide derivatives (e.g., 2-(2-bromo-4-methylphenoxy)acetamide) .
  • Detection: Analytical methods for phenoxyacetic acids (e.g., HPLC, LC-MS) could be adapted for this compound, though its unique substituents may require specialized chromatographic conditions.

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